Isopentyl pyrophosphate

Description

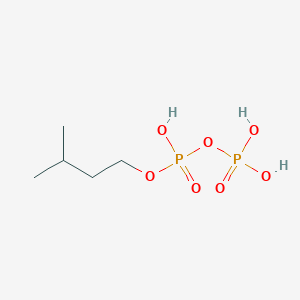

Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14O7P2/c1-5(2)3-4-11-14(9,10)12-13(6,7)8/h5H,3-4H2,1-2H3,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFXNYPSBSIFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isopentenyl Pyrophosphate (IPP): The Metabolic Lynchpin of Isoprenoid Biosynthesis and Immunosurveillance

Executive Summary

Isopentenyl pyrophosphate (IPP, C5H12O7P2) is the fundamental five-carbon building block of the isoprenoid pathway, arguably the most chemically diverse biosynthetic pathway in nature.[1] While often simplified as merely a cholesterol precursor, IPP serves a dual function: it is a critical metabolic substrate for essential cellular machinery (electron transport, signal transduction, protein prenylation) and a potent immunological "danger signal" detected by primate-specific

This technical guide dissects the role of IPP in cellular metabolism, its accumulation as a mechanism of therapeutic efficacy (and toxicity) in nitrogen-containing bisphosphonate (N-BP) therapy, and the precise analytical methodologies required to quantify this elusive metabolite.

Biosynthetic Origins: The Convergent Pathways

IPP is synthesized via two distinct, evolutionarily conserved pathways. Understanding the compartmentalization and regulation of these pathways is critical for drug development, particularly when targeting pathogen-specific metabolism (e.g., Plasmodium falciparum or Mycobacterium tuberculosis).

The Mevalonate (MVA) Pathway[1][2]

-

Location: Cytosol of eukaryotes (mammals, yeast), cytoplasm of archaea, and cytosol of some Gram-positive bacteria.

-

Rate-Limiting Step: Reduction of HMG-CoA to Mevalonate by HMG-CoA Reductase (HMGCR) . This is the pharmacological target of statins.[1]

-

Energetics: Requires 3 ATP per IPP molecule.

The Methylerythritol Phosphate (MEP) Pathway (Non-Mevalonate)

-

Location: Plastids of plants, cytoplasm of most bacteria (including E. coli, M. tuberculosis), and apicoplasts of protozoa (Plasmodium). Absent in humans.

-

Key Enzyme: 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR).

-

Therapeutic Relevance: Because humans lack the MEP pathway, inhibitors (e.g., Fosmidomycin) are selective antibiotics/antimalarials with low host toxicity.

Visualization: MVA vs. MEP Convergence

Figure 1: Convergence of Mevalonate and MEP pathways at IPP. Note the distinct therapeutic checkpoints: Statins (HMGCR), Bisphosphonates (FPPS), and Fosmidomycin (DXR).

Metabolic Fate: The Isomerization Equilibrium

IPP is relatively unreactive in condensation reactions. To polymerize, it must be isomerized to its electrophilic counterpart, Dimethylallyl Pyrophosphate (DMAPP) .

The IPP Isomerase (IDI) Mechanism

The conversion IPP

-

Mechanism: Antarafacial transposition of hydrogen via a protonation/deprotonation sequence involving a carbocation intermediate.[4]

-

Equilibrium: The thermodynamic equilibrium favors DMAPP slightly, but in the cell, the reaction is driven forward by the rapid consumption of both isomers by Farnesyl Pyrophosphate Synthase (FPPS) .

-

FPPS condenses 1 DMAPP + 2 IPP

1 FPP (C15).

-

Downstream Flux & Regulation

Once converted to FPP, the pathway branches:

-

Sterol Synthesis: Squalene synthase dimerizes FPP

Squalene -

Protein Prenylation: Transfer of farnesyl (C15) or geranylgeranyl (C20) groups to C-terminal CaaX motifs of GTPases (Ras, Rho, Rac). This lipid tail anchors the proteins to the cell membrane, enabling signal transduction.

-

Ubiquinone (CoQ10): Essential for the mitochondrial electron transport chain.

Critical Insight: Inhibition of FPPS (by bisphosphonates) blocks all downstream branches but causes a toxic accumulation of upstream IPP .

Immunological Role: The V 9V 2 T Cell Axis[6]

In primates (humans), IPP accumulation acts as a potent "danger signal" (Phosphoantigen, pAg) recognized by V

Mechanism of Activation

-

Accumulation: Intracellular IPP levels rise (due to tumor metabolic dysregulation or FPPS inhibition).[5][6][7]

-

Binding: IPP binds to the intracellular B30.2 domain of Butyrophilin 3A1 (BTN3A1) .[2][5]

-

Conformational Change: This binding induces a conformational shift in the extracellular domain of BTN3A1.

-

TCR Recognition: The V

9V

Visualization: The Phosphoantigen Signaling Axis

Figure 2: Mechanism of V

Therapeutic Implications

The manipulation of IPP levels is the core mechanism for two major drug classes.

| Drug Class | Target Enzyme | Effect on IPP Levels | Clinical Outcome |

| Statins (e.g., Atorvastatin) | HMG-CoA Reductase | Decrease | Reduced cholesterol; Reduced protein prenylation (pleiotropic effects); Suppression of |

| N-Bisphosphonates (e.g., Zoledronate) | FPP Synthase (FPPS) | Increase (Accumulation) | Inhibition of osteoclasts (apoptosis via lack of prenylation); Activation of |

| Fosmidomycin | DXR (MEP Pathway) | Decrease | Antibiotic/Antimalarial; No effect on human host IPP (pathway absent). |

Clinical Note: The "Acute Phase Reaction" (fever, flu-like symptoms) seen in ~20% of patients after the first infusion of Zoledronate is directly caused by the transient accumulation of IPP in monocytes, triggering

Experimental Protocol: LC-MS/MS Quantification of IPP

Quantifying IPP is notoriously difficult due to its high polarity, low molecular weight, and the presence of the structural isomer DMAPP. Standard reverse-phase chromatography fails to retain IPP.

Methodology: Ion-Pairing LC-MS/MS

This protocol uses an ion-pairing agent (Tributylamine) to render the phosphate groups hydrophobic enough for C18 retention.

Reagents

-

Internal Standard:

C-IPP or Citronellyl pyrophosphate. -

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).

-

Mobile Phase B: Methanol or Acetonitrile.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

Step-by-Step Workflow

-

Cell Lysis & Extraction:

-

Pellet

cells. Wash with cold PBS. -

Add 500 µL extraction solvent (Acetonitrile:Methanol:Water 2:2:1 v/v/v) containing Internal Standard.

-

Snap freeze in liquid nitrogen, thaw on ice (3 cycles) to lyse.

-

Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.

-

-

Sample Preparation:

-

Dry supernatant under nitrogen stream or vacuum concentrator (avoid heat >30°C to prevent hydrolysis).

-

Reconstitute in 100 µL Mobile Phase A (TBA buffer).

-

-

LC Parameters:

-

Flow Rate: 0.3 mL/min.

-

Gradient: 0% B (2 min)

90% B (over 10 min) -

Note: TBA requires long equilibration times between runs (min 10 mins).

-

-

MS/MS Detection (Negative Mode):

-

Source: Electrospray Ionization (ESI-).

-

MRM Transitions:

-

IPP/DMAPP Precursor: 245.0 m/z (

). -

Product Ion: 79.0 m/z (

) and 159.0 m/z (

-

-

-

Data Analysis:

-

IPP and DMAPP will elute closely; authentic standards are required to define retention times. DMAPP typically elutes slightly earlier than IPP in TBA systems.

-

References

-

Vigano, S., et al. (2020). Targeting gamma delta T cells for cancer immunotherapy: bench to bedside. PMC - NIH. Link

-

Morita, C. T., et al. (2007). Malaria non-peptidic antigens and the activation of gammadelta T cells. PubMed.[4][8] Link

-

Oldfield, E. (2010). Targeting Isoprenoid Biosynthesis for Drug Discovery: Bench to Bedside. Accounts of Chemical Research. Link

-

Nagel, R., et al. (2019). Analysis of isoprenyl-phosphates by liquid chromatography-mass spectrometry. Methods in Enzymology. Link

-

Roelofs, A. J., et al. (2006). Molecular Mechanisms of Action of Bisphosphonates: Current Status. Clinical Cancer Research. Link

-

Huan, T., et al. (2018). Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS. NIH. Link

Sources

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isopentenyl Diphosphate Isomerase Catalyzed Reactions in D2O: Product Release Limits the Rate of this Sluggish Enzyme-Catalyzed Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isopentenyl-diphosphate delta isomerase - Wikipedia [en.wikipedia.org]

- 5. Engineering γδ T Cells: Recognizing and Activating on Their Own Way - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting gamma delta T cells for cancer immunotherapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isopentenyl Pyrophosphate Biosynthesis via the Mevalonate Pathway

Intended for: Researchers, scientists, and drug development professionals.

Foreword: The Centrality of the Mevalonate Pathway in Cellular Metabolism and Disease

The mevalonate (MVA) pathway represents a cornerstone of cellular metabolism, orchestrating the biosynthesis of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1][2] These five-carbon isoprenoid units are the fundamental building blocks for a vast and diverse array of biomolecules essential for life, including sterols (like cholesterol), steroid hormones, dolichols, and coenzyme Q10.[1][2] Given its critical role in producing these vital compounds, the intricate regulation of the MVA pathway is paramount for maintaining cellular homeostasis. Consequently, its dysregulation is implicated in a range of pathologies, from cardiovascular disease to cancer and rare autoinflammatory disorders, making it a focal point of intensive research and a promising target for therapeutic intervention.[3] This guide provides a comprehensive technical overview of the MVA pathway, delving into its enzymatic machinery, regulatory networks, and the experimental methodologies employed to investigate its function, with a particular focus on its implications for drug discovery and development.

I. The Enzymatic Cascade: A Step-by-Step Elucidation of IPP Synthesis

The biosynthesis of IPP from acetyl-CoA via the mevalonate pathway is a multi-step enzymatic process primarily occurring in the cytoplasm.[3] The pathway can be conceptually divided into an "upper" and a "lower" segment, culminating in the production of the universal isoprenoid precursors.

The Upper Mevalonate Pathway: From Acetyl-CoA to Mevalonate

The initial steps of the pathway involve the sequential condensation of three acetyl-CoA molecules to form the six-carbon intermediate, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[4]

-

Step 1: Acetoacetyl-CoA Thiolase (AACT) : The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase.[5] This initial step commits carbon flux towards the synthesis of HMG-CoA.

-

Step 2: HMG-CoA Synthase (HMGS) : A third molecule of acetyl-CoA is then condensed with acetoacetyl-CoA by HMG-CoA synthase to yield HMG-CoA.[4] This enzyme plays a crucial role in partitioning acetyl-CoA between fatty acid synthesis and the mevalonate pathway.

-

Step 3: HMG-CoA Reductase (HMGR): The Rate-Limiting Step : The reduction of HMG-CoA to mevalonate is catalyzed by HMG-CoA reductase (HMGR) and represents the primary rate-limiting and irreversible step of the entire pathway.[6] This reaction consumes two molecules of NADPH as the reducing agent. The critical regulatory role of HMGR has made it the principal target for a major class of cholesterol-lowering drugs, the statins.[4]

The Lower Mevalonate Pathway: Conversion of Mevalonate to Isoprenoid Precursors

The lower mevalonate pathway encompasses a series of phosphorylation and decarboxylation reactions that convert mevalonate into the final products, IPP and DMAPP.[3]

-

Step 4: Mevalonate Kinase (MVK) : Mevalonate is first phosphorylated at its C5 hydroxyl group by mevalonate kinase (MVK), utilizing one molecule of ATP to produce mevalonate-5-phosphate.[6] Deficiencies in MVK activity are the genetic basis for the autoinflammatory disorder, mevalonate kinase deficiency (MKD).[7]

-

Step 5: Phosphomevalonate Kinase (PMVK) : A second phosphorylation event occurs at the same position, catalyzed by phosphomevalonate kinase (PMVK), which converts mevalonate-5-phosphate to mevalonate-5-pyrophosphate, again at the expense of one ATP molecule.[2]

-

Step 6: Diphosphomevalonate Decarboxylase (MDD) : The final step in the formation of IPP is an ATP-dependent decarboxylation of mevalonate-5-pyrophosphate, catalyzed by diphosphomevalonate decarboxylase (MDD).[8] This reaction involves the removal of the carboxyl group as CO2 and results in the formation of the five-carbon isopentenyl pyrophosphate (IPP).[8]

-

Step 7: Isopentenyl Pyrophosphate Isomerase (IDI) : IPP can then be reversibly isomerized to its more electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by the enzyme isopentenyl pyrophosphate isomerase. Both IPP and DMAPP are the essential building blocks for the synthesis of all isoprenoids.

II. Regulation of the Mevalonate Pathway: A Multi-tiered Control System

The flux through the mevalonate pathway is tightly regulated at multiple levels to ensure a balanced supply of isoprenoid precursors for various cellular needs while preventing the accumulation of potentially toxic intermediates. This intricate control is primarily exerted on the rate-limiting enzyme, HMG-CoA reductase.

Transcriptional Regulation

The primary mechanism of long-term regulation is at the level of gene transcription. The expression of the HMG-CoA reductase gene is controlled by a family of transcription factors known as Sterol Regulatory Element-Binding Proteins (SREBPs).[4] When cellular sterol levels are low, SREBPs are proteolytically activated and translocate to the nucleus, where they bind to sterol regulatory elements (SREs) in the promoter region of the HMGR gene and other genes involved in cholesterol biosynthesis and uptake, thereby increasing their transcription.[4] Conversely, high levels of sterols prevent SREBP activation, leading to a downregulation of HMGR expression.

Post-Translational Regulation

Short-term regulation of HMG-CoA reductase activity occurs through post-translational modifications and protein degradation.

-

Phosphorylation : HMG-CoA reductase can be reversibly phosphorylated by AMP-activated protein kinase (AMPK), a key cellular energy sensor.[6] Phosphorylation inactivates the enzyme, thus conserving energy by halting cholesterol synthesis when cellular AMP levels are high (indicating low energy status).

-

Proteolytic Degradation : The stability of the HMG-CoA reductase protein is also regulated. High levels of sterols and certain non-sterol isoprenoids promote the ubiquitination and subsequent proteasomal degradation of the enzyme, providing a rapid feedback mechanism to curtail pathway activity.

III. The Mevalonate Pathway in Disease and Drug Development

The central role of the mevalonate pathway in cellular physiology makes its dysregulation a key factor in the pathogenesis of several diseases, and consequently, a prime target for therapeutic intervention.

Cardiovascular Disease

The most well-established clinical relevance of the mevalonate pathway is in the context of cardiovascular disease. The synthesis of cholesterol is a major output of this pathway, and elevated levels of low-density lipoprotein (LDL) cholesterol are a primary risk factor for atherosclerosis. Statins, which are competitive inhibitors of HMG-CoA reductase, effectively lower plasma cholesterol levels and are a cornerstone in the prevention and treatment of cardiovascular diseases.[3]

Cancer

Rapidly proliferating cancer cells have a high demand for the products of the mevalonate pathway, not only for membrane biosynthesis but also for the post-translational modification of signaling proteins.[9] Protein prenylation, the attachment of farnesyl or geranylgeranyl moieties to proteins such as Ras and Rho GTPases, is crucial for their proper membrane localization and function in oncogenic signaling pathways.[10] Upregulation of the mevalonate pathway is observed in various cancers, and inhibitors of the pathway, including statins and other experimental drugs targeting downstream enzymes, are being actively investigated as anti-cancer agents.[10][11]

Autoinflammatory Disorders

Genetic defects in the mevalonate pathway can lead to rare autoinflammatory diseases. Mevalonate Kinase Deficiency (MKD) is caused by mutations in the MVK gene, leading to a spectrum of clinical presentations, from the milder Hyperimmunoglobulinemia D syndrome (HIDS) to the more severe Mevalonic Aciduria (MVA).[6][7] The pathophysiology is thought to involve a shortage of non-sterol isoprenoids, leading to impaired protein prenylation and subsequent dysregulation of inflammatory responses, particularly the overproduction of interleukin-1β.[4][12] Therapeutic strategies for MKD include anti-inflammatory agents that target IL-1.[13]

IV. Experimental Methodologies for Studying the Mevalonate Pathway

A variety of experimental techniques are employed to investigate the function and regulation of the mevalonate pathway, ranging from in vitro enzyme assays to in vivo metabolic flux analysis.

Recombinant Protein Expression and Purification

To study the kinetic and structural properties of the mevalonate pathway enzymes, they are often expressed recombinantly, typically in Escherichia coli.[14][15] This allows for the production of large quantities of purified protein for subsequent biochemical and biophysical characterization.

Step-by-Step Protocol for Recombinant Expression and Purification of a His-tagged Mevalonate Pathway Enzyme:

-

Cloning: The cDNA encoding the enzyme of interest is cloned into a bacterial expression vector containing a polyhistidine (His) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600) of 0.6-0.8.

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to promote proper protein folding.

-

Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing a detergent and protease inhibitors. The cells are then lysed by sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged at high speed to pellet the insoluble cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The His-tagged protein binds to the nickel resin, while untagged proteins flow through.

-

Washing and Elution: The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged protein is then eluted with a buffer containing a high concentration of imidazole.

-

Purity Analysis: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Buffer Exchange and Storage: The purified protein is dialyzed into a suitable storage buffer and stored at -80°C.

Enzyme Assays

The catalytic activity of the mevalonate pathway enzymes can be measured using various in vitro assays, most commonly spectrophotometric or radiometric assays.

Table 1: Common Enzyme Assays for Mevalonate Pathway Enzymes

| Enzyme | Assay Principle | Detection Method |

| HMG-CoA Reductase | Measures the rate of NADPH oxidation to NADP+. | Decrease in absorbance at 340 nm. |

| Mevalonate Kinase | Coupled enzyme assay where the production of ADP is linked to the oxidation of NADH. | Decrease in absorbance at 340 nm. |

| Phosphomevalonate Kinase | Coupled enzyme assay where the production of ADP is linked to the oxidation of NADH. | Decrease in absorbance at 340 nm. |

| Diphosphomevalonate Decarboxylase | Coupled enzyme assay where the production of ADP is linked to the oxidation of NADH. | Decrease in absorbance at 340 nm. |

| Isopentenyl Pyrophosphate Isomerase | Measures the conversion of radiolabeled IPP to DMAPP. | Scintillation counting after separation of substrate and product. |

Example Protocol for a Coupled Spectrophotometric Assay for Mevalonate Kinase:

This assay couples the production of ADP by mevalonate kinase to the oxidation of NADH via the pyruvate kinase and lactate dehydrogenase reactions.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, lactate dehydrogenase, and pyruvate kinase.

-

Enzyme Addition: Add a known amount of purified mevalonate kinase to the reaction mixture.

-

Initiation of Reaction: Start the reaction by adding the substrate, mevalonate.

-

Monitoring Absorbance: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation of Activity: Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Metabolic Flux Analysis

To understand the dynamic regulation of the mevalonate pathway within a cellular context, metabolic flux analysis using stable isotope tracing is a powerful technique.[1][16] This method involves feeding cells with a substrate labeled with a stable isotope (e.g., 13C-glucose) and then using mass spectrometry to track the incorporation of the isotope into the intermediates of the mevalonate pathway.[1][16] This allows for the quantification of the metabolic flux through different branches of the pathway and can reveal bottlenecks or points of dysregulation in disease states.[17]

V. Future Perspectives and Conclusion

The mevalonate pathway remains a vibrant area of research with significant implications for human health. While the success of statins in treating hypercholesterolemia is a testament to the therapeutic potential of targeting this pathway, numerous opportunities for further drug development exist. Targeting downstream enzymes such as mevalonate kinase, phosphomevalonate kinase, or diphosphomevalonate decarboxylase may offer more specific therapeutic effects with potentially fewer side effects than systemic HMG-CoA reductase inhibition.[18][19][20] Furthermore, a deeper understanding of the intricate regulatory networks that govern mevalonate pathway flux will undoubtedly unveil novel therapeutic strategies for a range of diseases, from cancer to neurodegenerative disorders.[21][22] The continued application of advanced experimental techniques, including structural biology, metabolomics, and metabolic flux analysis, will be instrumental in unraveling the remaining complexities of this essential metabolic pathway and translating this knowledge into innovative clinical applications.

References

-

The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms. MetwareBio.

-

Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI.

-

Redirecting Metabolic Flux towards the Mevalonate Pathway for Enhanced β-Carotene Production in M. circinelloides CBS 277.49. PubMed.

-

Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Frontiers.

-

Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link. PMC.

-

Mevalonate pathway. Wikipedia.

-

Technical Support Center: Mevalonate (MVA) Pathway Metabolic Flux Balancing. Benchchem.

-

Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one. OncoImmunology.

-

13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli. PubMed.

-

The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. PMC.

-

Mevalonate kinase deficiency. MedlinePlus.

-

Inhibition of Bacterial Mevalonate Diphosphate Decarboxylase by Eriochrome Compounds. PMC.

-

Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations. PMC.

-

Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells. PMC.

-

Diphosphomevalonate decarboxylase. Wikipedia.

-

Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations. Frontiers.

-

Mevalonate Kinase Deficiency: Diagnosis, Symptoms, and Treatment. WebMD.

-

Protein Expression and Purification Series. Bio-Rad.

-

Targeting the Mevalonate Pathway in Cancer. PubMed.

-

Mevalonate kinase deficiency: current perspectives. Dove Medical Press.

-

Recombinant protein expression and purification of fuGFP. Protocols.io.

-

Targeting prenylation inhibition through the mevalonate pathway. PMC.

-

Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase. PMC.

-

Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. PMC.

-

TDP-43 dysregulation impairs cholesterol metabolism linked with myelination defects. PMC.

-

What are PMVK inhibitors and how do they work?. Patsnap Synapse.

-

A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6. SciSpace.

-

The mevalonate pathway of cholesterol metabolism: roles in neuronal functions..

-

Treatment advances in mevalonate kinase deficiency: A comprehensive review.

-

The Mevalonate Pathway, a Metabolic Target in Cancer Therapy. Frontiers.

-

Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53. Frontiers.

-

Mevalonate kinase deficiency. MedLink Neurology.

-

Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1. PubMed Central.

-

What are DDC inhibitors and how do they work?. Patsnap Synapse.

-

Novel Aspects of Mevalonate Pathway Inhibitors as Antitumor Agents. AACR Journals.

-

Targeting prenylation inhibition through the mevalonate pathway. RSC Publishing.

-

Inhibition of mevalonate 5-diphosphate decarboxylase by fluorinated substrate analogs.

-

diphosphomevalonate decarboxylase. IUPHAR/BPS Guide to PHARMACOLOGY.

-

Stable Isotope Tracer Technique. YouTube.

-

Metabolomics and isotope tracing. PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 3. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 4. Mevalonate Pathway Blockade, Mitochondrial Dysfunction and Autophagy: A Possible Link - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting tumor cell metabolism via the mevalonate pathway: Two hits are better than one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mevalonate kinase deficiency: an updated clinical overview and revision of the SHARE recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mevalonate kinase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. Diphosphomevalonate decarboxylase - Wikipedia [en.wikipedia.org]

- 9. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Mevalonate Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the mevalonate pathway affects epigenetic regulation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Mevalonate Kinase Deficiency: Diagnosis, Symptoms, and Treatment [webmd.com]

- 14. bio-rad.com [bio-rad.com]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. 13C-metabolic flux analysis for mevalonate-producing strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Bacterial Mevalonate Diphosphate Decarboxylase by Eriochrome Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. What are PMVK inhibitors and how do they work? [synapse.patsnap.com]

- 20. Inhibition of mevalonate 5-diphosphate decarboxylase by fluorinated substrate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. TDP-43 dysregulation impairs cholesterol metabolism linked with myelination defects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activation of the mevalonate pathway in response to anti-cancer treatments drives glioblastoma recurrences through activation of Rac-1 - PMC [pmc.ncbi.nlm.nih.gov]

The Non-Mevalonate (MEP) Pathway: A Technical Guide to Mechanism, Flux, and Inhibition

This technical guide details the Non-mevalonate (MEP) Pathway for isopentyl pyrophosphate (IPP) synthesis. It is designed for researchers and drug developers, focusing on mechanistic causality, validated experimental protocols, and therapeutic targeting.

Executive Summary

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is the sole route for isoprenoid biosynthesis in most pathogenic bacteria (e.g., Mycobacterium tuberculosis, Pseudomonas aeruginosa) and apicomplexan parasites (Plasmodium falciparum). Crucially, this pathway is absent in humans, who utilize the mevalonate (MVA) pathway.[1] This mutual exclusivity presents a high-value therapeutic window for developing broad-spectrum antibiotics and antimalarials with minimal host toxicity. This guide dissects the pathway’s chemical logic, details anaerobic handling for iron-sulfur cluster enzymes, and provides self-validating protocols for inhibitor screening.

Biochemical Mechanism: The Chemical Logic

Unlike the MVA pathway, which builds from acetyl-CoA, the MEP pathway condenses C3 precursors (Pyruvate and Glyceraldehyde-3-Phosphate) to form a C5 skeleton directly. The pathway solves a complex chemical problem: reductive deoxygenation . It must remove three oxygen atoms from the precursors to yield the hydrophobic IPP/DMAPP products.

The 7-Step Enzymatic Cascade

The pathway operates in three logical phases: Assembly (Steps 1-2), Activation & Cyclization (Steps 3-5), and Reductive Deoxygenation (Steps 6-7).

| Step | Enzyme (Gene) | Substrate | Product | Cofactors | Mechanism Note |

| 1 | DXS (dxs) | Pyruvate + GAP | DXP | TPP, Mg²⁺ | Decarboxylative condensation; Rate-limiting step.[2] |

| 2 | DXR (ispC) | DXP | MEP | NADPH, Mn²⁺/Mg²⁺ | Skeletal rearrangement (ketose → aldose) + reduction.[3] Target of Fosmidomycin. |

| 3 | IspD (ispD) | MEP + CTP | CDP-ME | Mg²⁺ | Cytidylyl transfer; Activates the C4-OH for subsequent phosphorylation. |

| 4 | IspE (ispE) | CDP-ME + ATP | CDP-ME2P | Mg²⁺ | Kinase activity; Phosphorylates C2-OH. |

| 5 | IspF (ispF) | CDP-ME2P | MEcDP | Zn²⁺ | Cyclization via CMP elimination. Forms a stable cyclic pyrophosphate equivalent. |

| 6 | IspG (ispG) | MEcDP | HMBPP | [4Fe-4S] cluster | Reductive ring opening; 2e⁻ transfer. O₂ Sensitive. |

| 7 | IspH (ispH) | HMBPP | IPP / DMAPP | [4Fe-4S] cluster | Reductive dehydration; 2e⁻ transfer. O₂ Sensitive. |

Pathway Visualization

The following diagram illustrates the carbon flow and regulatory nodes.

Caption: Flux from Pyruvate/GAP to IPP/DMAPP. Red nodes (DXS/DXR) are early control points; Blue nodes (IspG/H) are Fe-S cluster enzymes requiring electron donors.

Critical Analysis of Enzyme Mechanisms

The Fe-S Cluster Challenge (IspG & IspH)

IspG and IspH are the most chemically complex enzymes in the pathway. They utilize [4Fe-4S] clusters not for structural stability, but to facilitate radical-mediated reductive dehydroxylation .

-

Mechanism: These enzymes accept electrons (from flavodoxin/ferredoxin in vivo) to cleave C-O bonds.

-

Experimental Implication: Assays involving IspG/H must be performed in an anaerobic chamber (O₂ < 5 ppm). Exposure to oxygen irreversibly degrades the Fe-S cluster, rendering the enzyme inactive and yielding false negatives in inhibition screens.

DXR: The Validated Target

DXR catalyzes a retro-aldol/aldol rearrangement followed by reduction.

-

Inhibition Logic: Fosmidomycin mimics the substrate DXP but possesses a phosphonate group (stable analogue of phosphate) and a hydroxamate group that chelates the active site metal (Mn²⁺/Mg²⁺).

-

Limitation: While potent against E. coli and Plasmodium, Fosmidomycin has poor cellular penetration in M. tuberculosis due to the mycobacterial outer membrane.

Experimental Protocols

These protocols are designed to be self-validating. Always include a "no-enzyme" control to account for spontaneous hydrolysis and a "known inhibitor" control (e.g., Fosmidomycin for DXR) to validate assay sensitivity.

Protocol A: High-Throughput DXR Inhibition Assay (Spectrophotometric)

Objective: Screen compounds for DXR inhibition by monitoring NADPH oxidation. Principle: DXR converts DXP to MEP using NADPH. The decrease in absorbance at 340 nm is directly proportional to enzyme activity.

-

Reagents:

-

Buffer: 100 mM HEPES (pH 7.5), 2 mM MgCl₂.

-

Substrate: Synthetic DXP (0.5 mM final).

-

Cofactor: NADPH (0.2 mM final).

-

Enzyme: Recombinant DXR (adjust conc. to linear range, typically 10-50 nM).

-

-

Procedure:

-

Dispense 90 µL of Master Mix (Buffer + NADPH + DXR) into 96-well UV-transparent plates.

-

Add 5 µL of test compound (DMSO stock). Incubate 10 min at 25°C.

-

Initiate reaction with 5 µL DXP.

-

Measurement: Kinetic read at 340 nm every 30s for 15 min.

-

-

Validation:

-

Z'-factor calculation: Must be > 0.5 for a reliable screen.

-

Linearity check: The initial velocity (

) must be linear over the measurement window.

-

Protocol B: 13C-Metabolic Flux Analysis (13C-MFA)

Objective: Confirm pathway engagement in live cells.[4] Principle: Feeding cells [1,2-13C₂]-glucose results in distinct isotopomer patterns in MEP-derived vs. MVA-derived isoprenoids.

-

Culture: Grow bacteria in M9 minimal medium containing 100% [1,2-13C₂]-glucose as the sole carbon source.

-

Extraction: Harvest cells at mid-log phase. Extract terpenes (e.g., ubiquinone-8) using hexane/methanol.

-

Analysis (GC-MS):

-

Analyze the mass isotopomer distribution (M0, M1, M2...).

-

MEP Signature: MEP pathway preserves the C2-C3 bond of pyruvate. [1,2-13C₂]-glucose yields pyruvate labeled at C2 and C3. This results in specific pairs of labeled carbons in the final terpene.

-

MVA Signature: Acetyl-CoA derived units show a different fragmentation pattern due to the scrambling of carbons in the TCA cycle before acetyl-CoA generation.

-

Drug Discovery Workflow

The following DOT diagram outlines a decision tree for validating MEP pathway inhibitors, filtering out off-target effects (e.g., membrane disruptors).

Caption: Validating MEP inhibitors. "Chemical Rescue" is critical: if adding IPP restores growth, the compound specifically targets the MEP pathway.

Future Directions & Synthetic Biology

-

IspH as a "Radical" Target: Novel inhibitors mimicking the HMBPP transition state or disrupting the electron transfer chain (flavodoxin interface) are the new frontier.

-

Synergy: Combining Fosmidomycin (DXR inhibitor) with novel IspD or IspE inhibitors to prevent resistance.

-

Flux Engineering: Overexpressing DXS and IDI to boost terpene yield for industrial biotech applications.

References

-

Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae, and higher plants.[5][6][7] Natural Product Reports. Link

-

Masini, T., & Hirsch, A. K. (2014). Structure-based design and synthesis of inhibitors of the non-mevalonate isoprenoid pathway enzymes as potential anti-infective agents.[6] Journal of Medicinal Chemistry. Link

-

Grawert, T., et al. (2010). IspH protein of Escherichia coli: studies on iron-sulfur cluster implementation and catalysis. Journal of the American Chemical Society. Link

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

-

Zhang, B., et al. (2011). Crystal Structures of Mycobacterium tuberculosis 1-deoxy-D-xylulose-5-phosphate synthase. Journal of Biological Chemistry. Link

Sources

- 1. Isoprenoids Explained: Mevalonate (MVA) vs MEP Pathways, CoQ10 and Dolichol in Health and Disease - MetwareBio [metwarebio.com]

- 2. mdpi.com [mdpi.com]

- 3. The Multifaceted MEP Pathway: Towards New Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Mevalonate and nonmevalonate pathways for the biosynthesis of isoprene units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemistry of the non-mevalonate isoprenoid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

Isopentyl Pyrophosphate: A Technical Guide to the Universal Isoprenoid Precursor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoprenoids, also known as terpenoids, represent one of the largest and most diverse classes of natural products, with over 55,000 identified members essential to all domains of life.[1][2] Their functions range from structural roles in membranes (cholesterol) and electron transport (quinones) to vital roles as hormones, vitamins, and photosynthetic pigments.[3][4] The immense structural diversity of this superfamily originates from a single, universal five-carbon (C5) precursor: isopentenyl pyrophosphate (IPP).[5] This guide provides an in-depth technical exploration of IPP, from its synthesis via two distinct evolutionary pathways—the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—to its role as the foundational building block for all isoprenoids. We will dissect the enzymatic steps, regulatory mechanisms, and compartmentalization of these pathways, offering field-proven experimental protocols and analytical strategies for their investigation. For drug development professionals, this guide highlights the therapeutic significance of these pathways, detailing how their enzymes serve as validated targets for cholesterol-lowering drugs, antibiotics, and antimalarials.

Part 1: The Foundation of Isoprenoid Diversity

The Isoprenoid Superfamily: A Universe of Function

All living organisms synthesize isoprenoids, which are critical for a vast spectrum of metabolic processes.[4] These molecules are constructed from C5 isoprene units, and their classification is based on the number of these units they contain: hemiterpenes (C5), monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), triterpenes (C30), and tetraterpenes (C40), as well as larger polyterpenes.

Key classes and their functions include:

-

Sterols (Triterpenoids): Such as cholesterol, are essential components of eukaryotic cell membranes, modulating fluidity and serving as precursors for steroid hormones.[6][7]

-

Carotenoids (Tetraterpenoids): These pigments are vital for photosynthesis, protecting against photo-oxidative damage, and serve as precursors to vitamin A.[6]

-

Quinones: Isoprenoid side-chains anchor quinones like Coenzyme Q10 (ubiquinone) to membranes, where they function as critical electron carriers in cellular respiration.[7]

-

Dolichols: These long-chain polyisoprenoids are involved in the N-glycosylation of proteins.[8]

-

Hormones: Gibberellins and abscisic acid in plants, and all steroid hormones in animals, are isoprenoid-derived.[4]

-

Vitamins: Vitamins A, E, and K are all synthesized from isoprenoid precursors.[4][9]

The Universal Building Blocks: IPP and DMAPP

The remarkable diversity of isoprenoids is built upon the simple, repetitive condensation of two C5 isomers: isopentenyl pyrophosphate (IPP) and its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP).[3] IPP is the central intermediate produced by the primary biosynthetic pathways, and it is subsequently isomerized to DMAPP by the enzyme IPP isomerase.[5][10] The sequential, head-to-tail addition of IPP units to a growing DMAPP-primed chain generates the linear prenyl pyrophosphate precursors—geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20)—from which the vast array of cyclic and complex isoprenoids are derived.

Part 2: The Two Roads to IPP - Biosynthetic Pathways

Nature has evolved two distinct and non-homologous pathways for the synthesis of IPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[2][5]

The Mevalonate (MVA) Pathway

The MVA pathway is the canonical route for IPP synthesis in eukaryotes (including humans), archaea, and some bacteria.[11][12] In eukaryotes, its enzymes are primarily located in the cytosol.[1][11]

Causality of the Pathway: The MVA pathway begins with the fundamental two-carbon unit of metabolism, acetyl-CoA, making it deeply integrated with cellular energy status. Its primary role in animals is the production of cholesterol and other essential non-sterol isoprenoids.[7]

Enzymatic Steps:

-

Acetoacetyl-CoA Formation: Two molecules of acetyl-CoA are condensed by acetyl-CoA acetyltransferase (ACAT) .[6]

-

HMG-CoA Synthesis: A third acetyl-CoA is added by HMG-CoA synthase (HMGS) to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[6]

-

Mevalonate Formation: HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is the committed, rate-limiting step of the pathway and is subject to complex feedback regulation.[3] Its critical role makes it the target of the widely used statin class of cholesterol-lowering drugs.

-

Phosphorylations: Mevalonate is sequentially phosphorylated twice by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) , consuming two ATP molecules.[6][13]

-

Decarboxylation to IPP: Finally, mevalonate diphosphate decarboxylase (MVD) catalyzes an ATP-dependent decarboxylation to yield IPP.[6][13]

The Methylerythritol Phosphate (MEP) Pathway

Also known as the non-mevalonate pathway, the MEP pathway operates in most bacteria, apicomplexan parasites (e.g., Plasmodium), green algae, and the plastids of higher plants.[8][10][12] Its discovery overturned the long-held belief that the MVA pathway was universal.

Therapeutic Rationale: The MEP pathway's existence in major pathogens and its complete absence in humans makes its enzymes prime targets for the development of novel antibiotics (e.g., fosmidomycin targeting DXR) and herbicides with high specificity and low host toxicity.[1][4][12]

Enzymatic Steps:

-

DXP Formation: The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS) .[3]

-

MEP Formation: 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR/IspC) converts DXP to 2-C-methyl-D-erythritol 4-phosphate (MEP).[3]

-

CDP-ME Formation: MEP is activated with CTP by IspD to form 4-diphosphocytidyl-2-C-methyl-D-erythritol.

-

Phosphorylation: IspE phosphorylates the intermediate to create CDP-MEP.[6]

-

Cyclization: IspF catalyzes a cyclization reaction, releasing CMP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP).[6]

-

Reductive Ring-Opening: IspG opens the cyclic intermediate to form (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP).[3]

-

Final Reduction: In the final step, IspH reduces HMB-PP to generate a mixture of IPP and DMAPP.[3]

The Crossroads: IPP Isomerase

While the MEP pathway can produce both IPP and DMAPP directly, the MVA pathway solely produces IPP.[3][11] The enzyme Isopentenyl Pyrophosphate Isomerase (IDI) is therefore critical for establishing the equilibrium between the nucleophilic IPP and the electrophilic DMAPP, which are both required for chain elongation.[10][14] The regulation of this isomerization is crucial for controlling the flux into different downstream isoprenoid classes. In organisms that rely solely on the MVA pathway, this enzyme is essential for life.

Part 3: Building Complexity - Downstream Isoprenoid Synthesis

The generation of IPP and DMAPP is only the beginning. The subsequent construction of larger isoprenoids is managed by two key classes of enzymes.

-

Prenyltransferases (or Prenyl Diphosphate Synthases): These enzymes catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate acceptor (initially DMAPP). This chain elongation process generates the key linear precursors:

-

Geranyl Pyrophosphate (GPP, C10): DMAPP + 1 IPP

-

Farnesyl Pyrophosphate (FPP, C15): GPP + 1 IPP

-

Geranylgeranyl Pyrophosphate (GGPP, C20): FPP + 1 IPP

-

-

Terpene Synthases: These enzymes take the linear precursors (GPP, FPP, GGPP) and, through highly complex carbocation-driven cyclization and rearrangement reactions, generate the immense structural backbone of the thousands of different terpenes.

| Precursor | Carbon Length | Major Resulting Classes | Examples |

| GPP | C10 | Monoterpenoids | Menthol, Limonene |

| FPP | C15 | Sesquiterpenoids, Triterpenoids (via Squalene) | Artemisinin, Cholesterol |

| GGPP | C20 | Diterpenoids, Tetraterpenoids (via Phytoene) | Taxol, Carotenoids, Chlorophylls |

Part 4: The Researcher's Toolkit - Methodologies and Protocols

Investigating IPP biosynthesis requires a multi-faceted approach combining genetic, biochemical, and analytical techniques.

In Vivo Analysis: Pathway Dissection with Inhibitors and Tracers

The causality of pathway contribution to a specific end-product can be determined using specific inhibitors and stable isotope labeling. For instance, in plants which possess both pathways, one can determine whether a cytosolic sesquiterpene is derived from the MVA or MEP pathway.[11][15]

This protocol is designed to trace the carbon flow from primary metabolism into isoprenoids, distinguishing between the MVA and MEP pathways.

-

Culture Preparation: Grow cell cultures (e.g., plant hairy roots, bacteria) to mid-log phase under standard conditions.

-

Label Administration: Replace the standard medium with a medium containing a ¹³C-labeled precursor.

-

To trace the MVA pathway, use [1-¹³C]acetate or [2-¹³C]acetate.

-

To trace the MEP pathway, use [1-¹³C]glucose (labels MEP intermediates) or fully labeled ¹³C₆-glucose.

-

-

Time-Course Incubation: Incubate the cultures for various time points (e.g., 6, 12, 24, 48 hours) to monitor the incorporation of the label over time.

-

Metabolite Extraction: Harvest the cells and quench metabolism rapidly (e.g., with liquid nitrogen). Extract metabolites using a biphasic solvent system (e.g., methanol:chloroform:water).

-

Analysis by Mass Spectrometry: Analyze the extracts using LC-MS/MS or GC-MS.[16] The mass shift corresponding to the number of incorporated ¹³C atoms in IPP, its derivatives, and final products will reveal the active biosynthetic route.

-

Self-Validation: Run a parallel culture with unlabeled precursors as a negative control to establish the natural isotopic abundance and baseline mass spectra of the target metabolites.

In Vitro Analysis: Enzyme Characterization

Understanding the kinetics and regulation of individual enzymes is crucial. This requires expressing and purifying the protein for biochemical assays.

This protocol measures the activity of the rate-limiting MVA pathway enzyme by monitoring the consumption of its cofactor, NADPH.

-

Protein Source: Use purified, recombinantly expressed HMGR.

-

Reaction Buffer: Prepare a buffer containing potassium phosphate (pH 7.4), EDTA, and DTT.

-

Reaction Mixture: In a quartz cuvette, combine the reaction buffer, a known concentration of the substrate HMG-CoA, and NADPH.

-

Initiate Reaction: Start the reaction by adding a small volume of the purified HMGR enzyme solution.

-

Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The oxidation of NADPH to NADP⁺ leads to a decrease in absorbance at this wavelength.

-

Calculate Activity: Use the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the rate of NADPH consumption, which is directly proportional to HMGR activity.

-

Self-Validation: Include a control reaction lacking the HMG-CoA substrate to account for any non-specific NADPH oxidation. A second control lacking the enzyme ensures the reaction is enzyme-dependent.

Part 5: Applications in Drug Development and Biotechnology

The fundamental nature of IPP biosynthesis makes its pathways fertile ground for therapeutic and industrial applications.

-

Antimicrobial Drug Development: As the MEP pathway is essential in many bacterial pathogens but absent in humans, its enzymes are highly attractive targets for novel antibiotics.[2][12] Fosmidomycin, an inhibitor of DXR, has shown activity against malaria and tuberculosis.[4]

-

Human Health and Disease: The MVA pathway is central to human physiology. Its primary product, cholesterol, is implicated in atherosclerosis, and statins, which inhibit HMGR, are among the most prescribed drugs worldwide.[7] Dysregulation of the pathway is also linked to certain cancers, as isoprenoid intermediates are required for the prenylation of growth-signaling proteins like Ras.

-

Metabolic Engineering: The demand for high-value isoprenoids like the antimalarial drug artemisinin, the anticancer drug Taxol, and advanced biofuels has driven extensive research into metabolic engineering.[17] By introducing and optimizing MVA or MEP pathway genes in microbial hosts like E. coli or yeast, scientists can create cellular factories for the sustainable and scalable production of these complex molecules.[17][18]

-

IPP as a Bioactive Molecule: Beyond its role as a precursor, IPP itself has been identified as an endogenous inhibitor of the TRPA1 and TRPV3 ion channels, which are involved in pain sensation.[19] This suggests IPP may have a novel role in local antinociception and presents new avenues for analgesic drug design.[19]

Conclusion

Isopentyl pyrophosphate stands as the indispensable gateway to the vast and functionally critical world of isoprenoids. Its synthesis, elegantly managed by the distinct MVA and MEP pathways, reflects a fascinating evolutionary divergence that researchers can exploit for therapeutic benefit. A thorough understanding of the enzymology, regulation, and flux of these pathways is paramount for professionals in drug discovery and metabolic engineering. As analytical tools become more sensitive and synthetic biology techniques more powerful, our ability to probe and manipulate the production of this universal precursor will continue to unlock new solutions for medicine and industry.

References

- Wikipedia. (n.d.). Non-mevalonate pathway.

- Wikipedia. (n.d.). Isopentenyl pyrophosphate.

- Wikipedia. (n.d.). Mevalonate pathway.

- Chang, W. C., Song, H., Liu, H. W., & Liu, P. (2013). Current Development in Isoprenoid Precursor Biosynthesis and Regulation. Current Opinion in Chemical Biology, 17(4), 571–579.

- Du, Y. L., & Li, S. M. (2016). Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis. Archives of Pharmacal Research, 39(9), 1205-1215.

- Taylor & Francis Online. (n.d.). Isopentenyl pyrophosphate – Knowledge and References.

- Berkeley Lab Intellectual Property Office. (2015). Isopentenyl diphosphate (IPP)-bypass mevalonate pathways for isopentenol production.

- Boronat, A., & Rodriguez-Concepcion, M. (2014). Metabolic plasticity for isoprenoid biosynthesis in bacteria. Biochemical Society Transactions, 42(4), 983-990.

- ResearchGate. (n.d.). Advances in the Plant Isoprenoid Biosynthesis Pathway and Its Metabolic Engineering. Request PDF.

- Creative Proteomics. (2024). Isoprenoids: Metabolism, Functions, and Applications.

- Catalyst University. (2019, March 21). Cholesterol Biosynthesis | Stages 1 & 2: Generating Isoprenoids (DMAP and IPP). YouTube.

- Moof University. (2015, July 14). Cholesterol Synthesis (Part 3 of 6) - Stage 2: Isopentenyl Pyrophosphate (IPP) Synthesis. YouTube.

- Biology LibreTexts. (2026, January 19). 21.6: Biosynthesis and Metabolism of Isoprenoids.

- Clomburg, J. M., Blucher, A. S., Zheng, Y., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences, 116(4), 1237-1242.

- Clomburg, J. M., Blucher, A. S., Zheng, Y., & Gonzalez, R. (2019). Two-step pathway for isoprenoid synthesis. Proceedings of the National Academy of Sciences of the United States of America, 116(4), 1237–1242.

- Zhang, C., Chen, X., & Zou, R. (2019). Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories. Natural Product Reports, 36(8), 1145-1171.

- ResearchGate. (n.d.). Biosynthesis of IPP via the mevalonate pathway (A) and the DXP pathway....

- Sutherlin, A. L. (2001). The mevalonate pathway of isopentenyl pyrophosphate biosynthesis in Enterococcus faecalis: A potential target for antimicrobial agents. Purdue e-Pubs.

- Cova, F., Lemos, M. L., & Otero, A. (2012). Isoprenoid biosynthesis in bacterial pathogens. Future Microbiology, 7(1), 81-96.

- Miziorko, H. M. (2011). Enzymes of the mevalonate pathway of isoprenoid biosynthesis. Archives of Biochemistry and Biophysics, 505(2), 131-143.

- Okada, K. (2011). The biosynthesis of isoprenoids and the mechanisms regulating it in plants. Bioscience, Biotechnology, and Biochemistry, 75(7), 1219-1225.

- Lange, B. M., Rujan, T., Martin, W., & Croteau, R. (2000). Isoprenoid biosynthesis: The evolution of two ancient and distinct pathways across genomes. Proceedings of the National Academy of Sciences, 97(24), 13172-13177.

- Martin, V. J., Pitera, D. J., Withers, S. T., Newman, J. D., & Keasling, J. D. (2003). Metabolic engineering of isoprenoids. Nature Biotechnology, 21(7), 796-802.

- Lee, S. P., Buber, M. T., Yang, Q., Cerne, R., Cortés, R. Y., Sprous, D. G., & Tominaga, M. (2011). Isopentenyl pyrophosphate is a novel antinociceptive substance that inhibits TRPV3 and TRPA1 ion channels. Pain, 152(5), 1163-1170.

- Yang, D., Du, X., Liang, X., Han, R., Liang, Z., Liu, Y., ... & Gao, W. (2013). Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots. PLoS One, 8(11), e76561.

- ResearchGate. (n.d.). Fig. 1. General pathway of isoprenoid biosynthesis. IPP is a common....

Sources

- 1. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoprenoid biosynthesis in bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. Isoprenoids: Metabolism, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 11. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 12. portlandpress.com [portlandpress.com]

- 13. youtube.com [youtube.com]

- 14. pnas.org [pnas.org]

- 15. Different Roles of the Mevalonate and Methylerythritol Phosphate Pathways in Cell Growth and Tanshinone Production of Salvia miltiorrhiza Hairy Roots | PLOS One [journals.plos.org]

- 16. Two-step pathway for isoprenoid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent advances of metabolic engineering strategies in natural isoprenoid production using cell factories - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 18. Metabolic engineering of isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isopentenyl pyrophosphate is a novel antinociceptive substance that inhibits TRPV3 and TRPA1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Universal Terpene Precursor: A Technical Guide to Isopentenyl Pyrophosphate (IPP) in Plant Secondary Metabolism

Executive Summary

Isopentenyl pyrophosphate (IPP,

This guide analyzes the dual-origin biosynthetic architecture of IPP, delineates the mechanisms of metabolic crosstalk, and provides validated protocols for flux analysis and metabolic engineering.

Part 1: The Dual-Origin Biosynthetic Architecture

Unlike fungi (MVA only) or most bacteria (MEP only), plants utilize a compartmentalized system to generate IPP.[2] Understanding this duality is essential for effective metabolic engineering, as the two pathways respond differently to stress and regulatory feedback.

The Mevalonic Acid (MVA) Pathway[1][2][3][4][5][6][7][8]

-

Location: Cytosol (and Peroxisomes).[2]

-

Primary Output: Sesquiterpenes (

), Triterpenes ( -

Mechanism:

-

Condensation: Three units of Acetyl-CoA condense to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Rate-Limiting Step: HMGR (HMG-CoA Reductase) reduces HMG-CoA to Mevalonate using 2 NADPH. This is the primary regulatory bottleneck and the target of statin-class inhibitors.

-

Phosphorylation/Decarboxylation: Mevalonate is sequentially phosphorylated and decarboxylated to yield IPP.

-

The Methylerythritol Phosphate (MEP) Pathway[1][2][3][4][6][8][9]

-

Location: Plastids (Chloroplasts/Chromoplasts).

-

Primary Output: Monoterpenes (

), Diterpenes ( -

Mechanism:

-

Condensation: Pyruvate and Glyceraldehyde-3-Phosphate (G3P) condense via DXS (1-deoxy-D-xylulose-5-phosphate synthase) to form DXP.[3]

-

Rearrangement: DXR (DXP reductoisomerase) converts DXP to MEP. This step is inhibited by Fosmidomycin.

-

Cyclization: Downstream steps involve the formation of a cyclic anhydride (MEcPP) and eventual reduction to IPP and DMAPP (typically in a 5:1 ratio).

-

Metabolic Crosstalk

While compartmentalized, the pathways are not hermetically sealed.[1] IPP can transit across the plastid envelope.

-

Directionality: Predominantly Plastid

Cytosol. -

Implication: In engineered systems, upregulating the cytosolic MVA pathway alone may be insufficient if plastidial flux is the limiting factor for a target diterpene.

Visualization: The Dual-Pathway Architecture

Caption: Figure 1. The compartmentalized biosynthesis of IPP showing MVA (cytosolic) and MEP (plastidial) pathways and their convergence.[1][2][4][5]

Part 2: IPP as the Metabolic Checkpoint

The mere presence of IPP is insufficient for terpene synthesis. It must be isomerized into Dimethylallyl Pyrophosphate (DMAPP).[6]

-

The Electrophile/Nucleophile Pair: Terpene chain elongation requires condensation between an electrophile (DMAPP, the primer) and a nucleophile (IPP, the extender).

-

Enzyme: Isopentenyl Diphosphate Isomerase (IDI).[7]

-

Mechanism: IDI catalyzes a reversible antarafacial protonation/deprotonation.

-

Flux Control: In metabolic engineering, an imbalance in the IPP:DMAPP ratio leads to the accumulation of toxic intermediates or "dead-end" pools. For example, high levels of IPP without sufficient DMAPP conversion can be toxic to bacterial hosts (e.g., E. coli) used for heterologous production.

Part 3: Experimental Protocol: -Metabolic Flux Analysis

To determine which pathway (MVA or MEP) supports the biosynthesis of a specific secondary metabolite, researchers must utilize stable isotope labeling.

Protocol: -Glucose Labeling in Plant Cell Suspension

Objective: Distinguish MVA vs. MEP origin based on isotopomer distribution.

Materials

-

Plant cell suspension culture (e.g., Taxus chinensis or Artemisia annua).

-

[1-

]-Glucose (99% enrichment). -

GC-MS or LC-MS/MS system.

Step-by-Step Methodology

-

Pre-Culture Adaptation: Maintain cell lines in glucose-limited medium for 1 cycle to deplete endogenous unlabeled carbohydrate reserves.

-

Label Feeding:

-

Inoculate cells into medium containing [1-

]-Glucose as the sole carbon source. -

Incubate for 5–7 days (log phase).

-

-

Extraction:

-

Harvest biomass via vacuum filtration.

-

Lyse cells (liquid

grinding). -

Extract terpenes using Hexane:Ethyl Acetate (1:1 v/v). Sonicate for 15 mins.

-

-

Derivatization (Optional but recommended for GC):

-

If analyzing phosphorylated intermediates (IPP/DMAPP directly), treat with alkaline phosphatase to convert to isopentenol/dimethylallyl alcohol.

-

-

MS Analysis:

-

Inject into GC-MS.[8]

-

Monitor molecular ion clusters (

).

-

-

Data Interpretation (The "Isoprene Rule" Logic):

-

MEP Pathway Signature: Since the MEP pathway splits glucose (via glycolysis to Pyruvate/G3P), [1-

]-glucose yields a specific labeling pattern where IPP units have heterogeneous labeling (typically 3 labeled carbons per -

MVA Pathway Signature: Acetyl-CoA derived from [1-

]-glucose (via PDH complex) results in a distinct pattern (typically 2 labeled carbons per

-

Table 1: Pathway Characteristics & Inhibitor Sensitivity

| Feature | MVA Pathway | MEP Pathway |

| Precursors | Acetyl-CoA (3 molecules) | Pyruvate + G3P |

| Cellular Site | Cytosol | Plastid |

| Key Inhibitor | Mevinolin (targets HMGR) | Fosmidomycin (targets DXR) |

| Isotope Pattern | C2 enrichment ( | C3 enrichment ( |

| Drug Targets | Sesquiterpenes (Artemisinin) | Diterpenes (Taxol), Carotenoids |

Part 4: Metabolic Engineering Strategies

When engineering plants or heterologous hosts (Yeast/E. coli) for drug production, IPP supply is often the bottleneck.

Strategy 1: The "Push-Pull-Block" Approach

-

Push: Overexpress rate-limiting upstream enzymes.

-

Target:tHMGR (truncated HMGR, cytosol) or DXS (plastid).

-

-

Pull: Overexpress downstream synthases (e.g., Taxadiene Synthase) to create a "sink" for IPP.

-

Block: Silence competing pathways using CRISPR/Cas9 or RNAi.

-

Target: Squalene Synthase (SQS) competes for FPP. Downregulating SQS increases FPP availability for sesquiterpene drugs like Artemisinin.

-

Strategy 2: Balancing the IDI Node

Overexpression of the upstream pathway alone often leads to IPP accumulation.

-

Problem: IPP is less toxic than FPP, but accumulation suggests a blockage.

-

Solution: Co-express IDI (IPP Isomerase) to ensure rapid equilibrium between IPP and DMAPP, facilitating efficient polymerization by Prenyltransferases.

Visualization: Engineering Logic

Caption: Figure 2. "Push-Pull-Block" strategy for optimizing IPP flux toward target secondary metabolites.

References

-

Lichtenthaler, H. K. (1999). The 1-deoxy-D-xylulose-5-phosphate pathway of isoprenoid biosynthesis in plants.[1] Annual Review of Plant Physiology and Plant Molecular Biology. Link

-

Hemmerlin, A., et al. (2012). Cross-talk between the cytosolic mevalonate and the plastidial methylerythritol phosphate pathways in Tobacco Bright Yellow-2 cells. Journal of Biological Chemistry. Link

-

Paddon, C. J., & Keasling, J. D. (2014). Semi-synthetic production of the antimalarial drug artemisinin. Nature Reviews Microbiology. Link

-

Rohmer, M. (1999). The discovery of a mevalonate-independent pathway for isoprenoid biosynthesis in bacteria, algae, and higher plants. Natural Product Reports. Link

-

Vranová, E., Coman, D., & Gruissem, W. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Isopentenyl-diphosphate delta isomerase - Wikipedia [en.wikipedia.org]

- 7. Isopentenyl diphosphate isomerase: A checkpoint to isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Universal Isoprene Scaffold: IPP Biosynthesis, Regulation, and Analytical Profiling

Executive Summary

Isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) constitute the fundamental C5 building blocks for over 80,000 defined terpenoids.[1] For drug development professionals and metabolic engineers, controlling the intracellular flux of IPP is the primary bottleneck in the heterologous production of high-value scaffolds such as artemisinin, taxadienes, and cannabinoids. This guide dissects the dual biosynthetic origins of IPP, the mechanistic imperative of the IPP

Part 1: The Dual-Origin Hypothesis & Biosynthetic Routes

Contrary to early biochemical dogma, IPP is not synthesized via a single route. The compartmentalization of these pathways is a critical consideration for engineering eukaryotic hosts (e.g., S. cerevisiae vs. N. benthamiana).

The Mevalonate (MVA) Pathway

Localization: Cytosol (Eukaryotes, Archaea), Peroxisomes (Plants).[2][3][4][5] Substrate: Acetyl-CoA.[6] Key Regulatory Enzyme: HMG-CoA Reductase (HMGR).[7] Mechanism: The MVA pathway functions through a condensation-reduction sequence. It is energetically expensive (requires 3 ATP per IPP) but high-flux capable. In drug development, HMGR is the target of statins, but in synthetic biology, truncated HMGR (tHMGR) is often overexpressed to deregulate feedback inhibition.

The Methylerythritol Phosphate (MEP) Pathway

Localization: Plastids (Plants), Cytosol (Bacteria, Apicomplexan parasites).[1][2][3][4][6][8] Substrate: Pyruvate + Glyceraldehyde-3-Phosphate (G3P). Key Regulatory Enzyme: 1-Deoxy-D-xylulose 5-phosphate synthase (DXS) and reductoisomerase (DXR). Mechanism: The MEP pathway is energetically more efficient (requires NADPH and CTP/ATP) but tightly regulated by light and circadian rhythms in plants. The final step, catalyzed by IspH (LytB), produces a mixture of IPP and DMAPP (approx. 5:1 ratio), unlike the MVA pathway which yields solely IPP.

Visualization: Pathway Comparison

The following diagram illustrates the parallel architecture and key enzymatic bottlenecks.

Caption: Comparison of MVA (cytosolic) and MEP (plastidial) routes to IPP. Note the dual output of IspH in the MEP pathway versus the single IPP output in MVA.

Part 2: The Isomerization Equilibrium (The "Switch")

The conversion of IPP to DMAPP is arguably the most critical step in terpene biosynthesis. Prenyltransferases (the enzymes that build chains) require two distinct species:

-

Nucleophile: IPP (Homoallylic double bond).

-

Electrophile: DMAPP (Allylic double bond, susceptible to ionization).

Without Isopentenyl Diphosphate Isomerase (IDI) , the MVA pathway is a dead end.

Mechanistic Insight: Type I vs. Type II IDI

-

Type I (Eukaryotic/Zinc-dependent): Operates via a protonation-deprotonation mechanism. A catalytic glutamate protonates the C3-C4 double bond of IPP, creating a tertiary carbocation intermediate. A cysteine or histidine then acts as a base to abstract a proton from C2, forming the C2-C3 double bond of DMAPP.

-

Type II (Bacterial/Flavin-dependent): Found in Staphylococci.[9] Uses a redox-based mechanism involving FMN, despite no net redox change in the product.[9] This makes Type II IDI a specific target for novel antibiotics (e.g., against MRSA).

Experimental Implication: When engineering E. coli (which uses MEP) with the MVA pathway, overexpression of IDI is mandatory to balance the IPP:DMAPP ratio, typically targeting an equilibrium of ~1:3 to support efficient chain elongation.

Part 3: Chain Elongation (The Prenyltransferase Reaction)

Once the IPP/DMAPP equilibrium is established, prenyltransferases catalyze head-to-tail condensations. This process is driven by the ionization of the allylic pyrophosphate (DMAPP or growing chain) to form a resonance-stabilized carbocation, which is then attacked by the double bond of IPP.

Quantitative Comparison of Prenyltransferases

| Enzyme | Product | Carbon Count | Mechanism | Key Domain | Pharmaceutical Relevance |

| GPPS | Geranyl PP | C10 | Head-to-Tail | DDxxD | Monoterpenes (Menthol, Cannabinoids) |

| FPPS | Farnesyl PP | C15 | Head-to-Tail | DDxxD | Sesquiterpenes (Artemisinin), Squalene |

| GGPPS | Geranylgeranyl PP | C20 | Head-to-Tail | DDxxD | Diterpenes (Taxol), Carotenoids |

Visualization: Chain Elongation Logic

Caption: Sequential addition of C5 IPP units to the growing allylic chain. Each step releases inorganic pyrophosphate (PPi).

Part 4: Analytical Protocol: Quantification of IPP/DMAPP

Quantifying IPP and DMAPP is notoriously difficult due to:

-

High Polarity: They do not retain on standard C18 columns.

-

Instability: The pyrophosphate bond hydrolyzes rapidly in acidic conditions or heat.

-

Isomeric Nature: IPP and DMAPP have identical masses; chromatographic separation is essential.

Protocol: Ion-Pairing LC-MS/MS (Self-Validating System)

Principle: Use a volatile ion-pairing agent (Tributylamine - TBA) to render the charged pyrophosphates hydrophobic enough to retain on a C18 column, coupled with basic pH to prevent hydrolysis.

1. Sample Preparation (Critical Step)

-

Quenching: Harvest cells directly into cold methanol:acetonitrile:water (40:40:20) containing 0.1 M ammonium hydroxide (pH ~9.0). Rationale: The alkaline pH inhibits acid phosphatases and chemical hydrolysis.

-

Lysis: 3 cycles of freeze-thaw (liquid N2 / 37°C bath).

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

2. LC-MS/MS Conditions

-

Column: Agilent Poroshell 120 EC-C18 (or equivalent), 2.1 x 100 mm, 2.7 µm.

-

Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH adjusted to 6.5).

-

Mobile Phase B: Methanol.

-

Gradient:

-

0-2 min: 0% B

-

2-15 min: 0% to 35% B (Separation of IPP/DMAPP occurs here)

-

15-20 min: 35% to 95% B (Wash)

-

-

Detection: Negative Ion Mode (ESI-).

-

MRM Transitions:

-

IPP/DMAPP: m/z 245

79 (PO3-). Note: Retention time is the only way to distinguish them. DMAPP typically elutes before IPP due to steric hindrance reducing interaction with the ion-pairing agent.

-

3. Data Validation

-

Internal Standard: Spike samples with

C-IPP (if available) or a non-endogenous phosphate (e.g., methylene diphosphonic acid) to correct for matrix effects. -

Resolution Check: Ensure baseline separation (

) between IPP and DMAPP standards before running samples.

Part 5: Pharmaceutical Applications & References[3][8][10][11]

Case Study: Artemisinin Engineering

In the semi-synthesis of the antimalarial artemisinin, yeast strains are engineered to upregulate the MVA pathway. A key failure mode is the accumulation of FPP, which can be toxic.

-

Solution: Balancing the flux by downregulating ERG9 (squalene synthase) and upregulating ADS (amorphadiene synthase) ensures FPP is diverted to the drug precursor rather than sterols.

References

-

Vranová, E., et al. (2013). Network analysis of the MVA and MEP pathways for isoprenoid synthesis. Annual Review of Plant Biology. Link

-

Poulter, C. D. (2006). Farnesyl diphosphate synthase. A mechanistic toolkit for terpene biosynthesis.[8][10] Phytochemistry Reviews. Link

-

Oldfield, E., & Lin, F. Y. (2012). Terpene biosynthesis: modularity rules. Angewandte Chemie International Edition. Link

-

Ma, Y., et al. (2017). Metabolic engineering of the MEP pathway in Bacillus subtilis for production of isoprene. Biotechnology for Biofuels. Link

-

Nagel, R., et al. (2019). A rapid and sensitive method for the quantification of short-chain prenyl diphosphates using LC-MS/MS. Analytical Chemistry. Link

Sources

- 1. Secondary Terpenes in Cannabis sativa L.: Synthesis and Synergy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid Chromatography and Mass Spectrometry Analysis of Isoprenoid Intermediates in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Characterization and Mechanistic Studies of Type II Isopentenyl Diphosphate:Dimethylallyl Diphosphate Isomerase from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The evolutionary origins of isopentyl pyrophosphate biosynthetic pathways.

Executive Summary

The biosynthesis of isopentyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—the universal precursors to over 50,000 terpenoid compounds—represents one of the most profound divergences in metabolic evolution. Life did not settle on a single solution for this critical task; instead, two distinct, non-homologous pathways emerged: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.

This guide analyzes the evolutionary schism between these pathways, dissecting their phylogenomic origins from the Last Universal Common Ancestor (LUCA) to modern eukaryotes. It further explores the "Lipid Divide" between Archaea and Bacteria and provides actionable protocols for distinguishing these pathways in drug discovery and metabolic engineering.

The Great Metabolic Divide: MVA vs. MEP

While the end products (IPP/DMAPP) are identical, the chemical logic and evolutionary history of these two pathways are radically different.

The Mevalonate (MVA) Pathway

Primary Domain: Eukaryotes (Cytosol), Archaea, select Bacteria.[1] Precursor: Acetyl-CoA.[2] Mechanism: A "top-down" condensation of three acetyl-CoA units. Key Evolutionary Feature: The MVA pathway is intimately tied to the origin of sterols in eukaryotes and ether-linked membrane lipids in Archaea.

The Methylerythritol Phosphate (MEP) Pathway

Primary Domain: Bacteria, Plastids (Plants/Algae).[3] Precursors: Pyruvate + Glyceraldehyde-3-Phosphate (G3P). Mechanism: A "linear" condensation and reduction sequence. Key Evolutionary Feature: The MEP pathway (also known as the DXP pathway) is thermodynamically more efficient than MVA, requiring fewer ATP equivalents per carbon atom fixed, which likely drove its retention in fast-growing bacteria.

Comparative Stoichiometry

The choice of pathway impacts metabolic engineering strategies due to differences in carbon efficiency and cofactor requirements.

| Feature | Mevalonate (MVA) Pathway | MEP / DXP Pathway |